molecular formula C23H23N3O5S B3547802 N~1~-mesityl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-mesityl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B3547802
M. Wt: 453.5 g/mol
InChI Key: VOTHAMHZUDCUML-UHFFFAOYSA-N
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Description

N~1~-mesityl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, also known as MNPG, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. MNPG is a sulfonamide compound that has been found to have significant biological activity, making it an important subject of study for researchers.

Mechanism of Action

The mechanism of action of N~1~-mesityl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of certain kinases, which play a crucial role in the development and progression of cancer. This compound has also been found to inhibit the activity of certain viral proteins, making it a potential candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on the body. This compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. This compound has also been found to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases. Additionally, this compound has been found to have antiviral activity, making it a potential candidate for the development of antiviral drugs.

Advantages and Limitations for Lab Experiments

N~1~-mesityl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and specificity, which makes it useful for studying the activity of specific enzymes and proteins in the body. However, this compound also has some limitations, including its high cost and the complexity of its synthesis process.

Future Directions

There are several future directions for the study of N~1~-mesityl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide. One potential direction is the development of new drugs based on the structure of this compound. This compound has been found to have significant biological activity, making it a promising candidate for the development of new drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, studies are needed to optimize the synthesis process of this compound to make it more cost-effective and efficient for use in lab experiments.

Scientific Research Applications

N~1~-mesityl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been found to have significant biological activity and has been studied for its potential use as a drug candidate. This compound has been found to have anticancer, anti-inflammatory, and antiviral activity, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-(N-(2-nitrophenyl)sulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-16-13-17(2)23(18(3)14-16)24-22(27)15-25(19-9-5-4-6-10-19)32(30,31)21-12-8-7-11-20(21)26(28)29/h4-14H,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTHAMHZUDCUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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